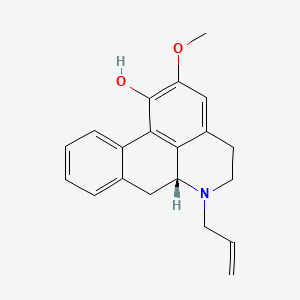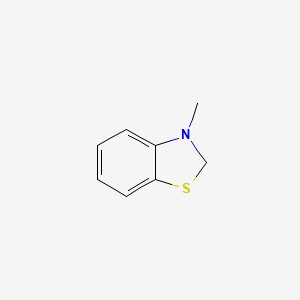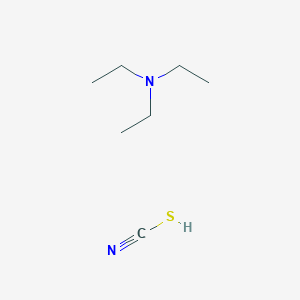![molecular formula C11H14N2O3 B14681734 methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate CAS No. 35675-18-4](/img/structure/B14681734.png)
methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate typically involves the reaction of methanol with urea or other carbamoyl donors. One common method is the reaction of methanol with urea, producing methyl carbamate and ammonia as by-products . Another approach involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often employs phosgene-free methods to ensure safety and environmental sustainability. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters . This method is preferred due to its lower environmental impact and the avoidance of toxic reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced carbamates. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, textiles, and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels at nerve synapses, resulting in prolonged nerve stimulation. The compound’s unique structure allows it to bind effectively to the enzyme, blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, used in similar applications but with different properties.
Phenyl carbamate: Known for its use in the synthesis of various organic compounds.
Benzyl carbamate: Utilized as a protecting group in organic synthesis.
Uniqueness
Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its versatility in various synthetic applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
35675-18-4 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-9(12-11(14)15-2)13-16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,12,13,14) |
Clé InChI |
BMKATZRICATDFH-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=N\OCC1=CC=CC=C1)/NC(=O)OC |
SMILES canonique |
CC(=NOCC1=CC=CC=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


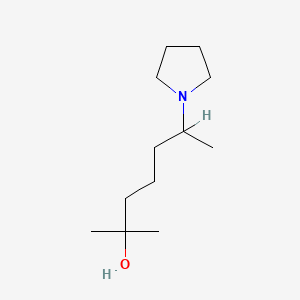

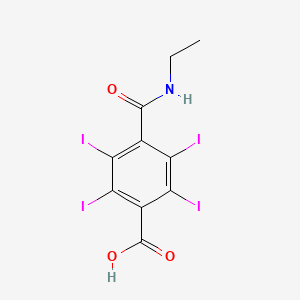
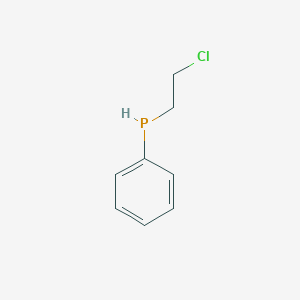

![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
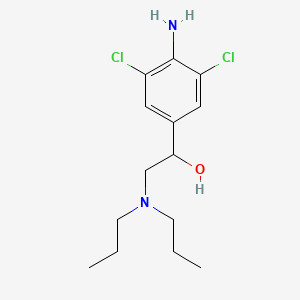
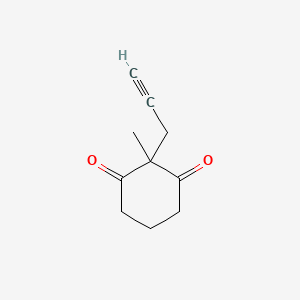
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)

